molecular formula C17H15N7O3 B2492555 6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034438-59-8

6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2492555
CAS No.: 2034438-59-8
M. Wt: 365.353
InChI Key: SRTPOJNNEZDCQA-UHFFFAOYSA-N
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Description

6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a sophisticated chemical reagent designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a complex molecular architecture combining a [1,2,4]triazolo[4,3-a]pyridine core with a nicotinamide moiety and a 3-methyl-1,2,4-oxadiazol group, structural features known to confer significant biological activity in medicinal chemistry. Compounds featuring the [1,2,4]triazolo[1,5-a]pyridine scaffold have demonstrated potent inhibitory activity against various kinase targets, as evidenced by research on similar structures such as TGF-β type I receptor kinase inhibitors . The structural design suggests potential for targeting key signaling pathways dysregulated in cancers, similar to other advanced inhibitors that have been developed to overcome clinical resistance mutations in therapeutic targets . Researchers can utilize this high-quality compound for screening assays, target validation studies, and structure-activity relationship investigations to explore its potential mechanisms and optimize lead compounds for difficult-to-treat diseases. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

6-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-10-20-17(27-23-10)11-5-6-24-13(7-11)21-22-14(24)9-19-16(25)12-3-4-15(26-2)18-8-12/h3-8H,9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPOJNNEZDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various cellular processes and its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}N6_{6}O2_{2}
  • Molecular Weight : 296.33 g/mol
  • IUPAC Name : this compound

This compound features a complex structure that integrates a methoxy group and a triazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole moieties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.98 ± 0.08Induction of apoptosis and cell cycle arrest in G0/G1 phase
MCF-7 (Breast)1.05 ± 0.17Inhibition of c-Met and VEGFR-2 signaling pathways
HeLa (Cervical)1.28 ± 0.25Modulation of intracellular signaling

These findings suggest that the compound significantly inhibits cellular proliferation through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Mechanistic Studies

A detailed investigation into the mechanistic pathways revealed that the compound effectively targets key signaling proteins involved in cancer progression:

  • c-Met Inhibition : The compound has been shown to inhibit c-Met kinase activity with an IC50 value of 26.00 nM, which is critical for tumor growth and metastasis.
  • VEGFR-2 Inhibition : The inhibition of VEGFR-2 (IC50 = 2.6 µM) suggests its role in antiangiogenic activity, further supporting its anticancer potential.

Study on Antiproliferative Effects

A study conducted by researchers at Jiangxi Science and Technology Normal University evaluated the antiproliferative effects of various derivatives similar to the compound . The study employed MTT assays to assess cell viability across different concentrations over a period of 72 hours.

The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against cancer cell lines compared to control groups.

Additional Pharmacological Activities

Beyond anticancer effects, compounds within this structural class have demonstrated:

  • Anti-inflammatory Properties : Several derivatives have shown efficacy in reducing inflammatory markers in vitro.
  • Antimicrobial Activity : Some studies reported notable antibacterial and antifungal activities against various pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs: triazole/oxadiazole heterocycles, pyridine derivatives, and carboxamide functionalities.

Key Observations

Synthetic Yields :

  • The target compound’s synthesis likely involves multi-step reactions, as seen in analogs like 5j (43% yield) and 60 (45.5% yield), where coupling of heterocyclic fragments (e.g., oxadiazole or triazole) with pyridine/pyrimidine cores is challenging .

Structural Modifications and Physicochemical Properties :

  • Electron-withdrawing groups (e.g., nitro in 5j ) correlate with higher melting points (>300°C), suggesting strong intermolecular interactions, whereas polar substituents (e.g., hydroxy/methoxy in 5l ) improve solubility .
  • The target compound’s 6-methoxy group may enhance membrane permeability compared to nitro or bromo analogs (e.g., 5k with a 4-bromophenyl group) .

Heterocyclic Synergy :

  • Compounds combining triazole and oxadiazole rings (e.g., the target compound and 60 ) leverage the oxadiazole’s metabolic stability and the triazole’s hydrogen-bonding capacity, a strategy seen in kinase inhibitors and antimicrobial agents .

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